molecular formula C8H7ClN2 B146343 2-(Chloromethyl)benzimidazole CAS No. 4857-04-9

2-(Chloromethyl)benzimidazole

Cat. No.: B146343
CAS No.: 4857-04-9
M. Wt: 166.61 g/mol
InChI Key: SPMLMLQATWNZEE-UHFFFAOYSA-N
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Description

2-(Chloromethyl)benzimidazole is a heterocyclic aromatic compound with the molecular formula C8H7ClN2. It is a derivative of benzimidazole, where a chlorine atom is substituted at the methyl group attached to the benzimidazole ring. This compound is known for its significant applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)benzimidazole typically involves the reaction of o-phenylenediamine with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions often include heating the mixture to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2-(Chloromethyl)benzimidazole has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: this compound derivatives are investigated for their potential as anticancer agents, due to their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: The compound is used in the production of corrosion inhibitors, which protect metals from corrosion in harsh environments.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)benzimidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it can inhibit DNA polymerase, preventing DNA replication in microbial cells.

    Pathways Involved: The inhibition of key enzymes and proteins disrupts essential cellular processes, leading to cell death.

Comparison with Similar Compounds

2-(Chloromethyl)benzimidazole can be compared with other similar compounds, such as:

    Benzimidazole: The parent compound, which lacks the chlorine substitution. Benzimidazole itself has various applications in medicine and industry.

    2-Methylbenzimidazole: Similar to this compound but with a methyl group instead of a chloromethyl group. It has different reactivity and applications.

    2-Aminobenzimidazole: Contains an amino group instead of a chloromethyl group.

Uniqueness: The presence of the chloromethyl group in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various substitution reactions allows for the creation of a wide range of derivatives with diverse applications .

Properties

IUPAC Name

2-(chloromethyl)-1H-benzimidazole
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InChI

InChI=1S/C8H7ClN2/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SPMLMLQATWNZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90197554
Record name 2-Chloromethylbenzimidazole
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Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4857-04-9
Record name 2-(Chloromethyl)benzimidazole
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Record name 2-Chloromethylbenzimidazole
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Record name 2-Chloromethylbenzimidazole
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Record name 2-chloromethylbenzimidazole
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Synthesis routes and methods

Procedure details

To 108 g of o-phenylenediamine, 1 l of 4N hydrochloric acid and 142 g of chloroacetic acid were added and refluxed for 1.5 hours. After allowing to stand overnight, the solution was diluted with 2 l of water and neutralized with dilute ammonia water. The formed crystals were filtered off to obtain 113 g of 2-chlorom ethylbenzimidazole.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
142 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 2-chloromethylbenzimidazole cleave peptide bonds?

A1: Yes, alkylation of the N-terminal amino acid in a polypeptide by 2-chloromethylbenzimidazole can lead to intramolecular attack by the imidazole moiety on the peptide bond, resulting in cleavage and a tagged amino acid. This property was demonstrated with several dipeptides. []

Q2: What is the molecular formula and weight of 2-chloromethylbenzimidazole?

A2: The molecular formula is C8H7ClN2, and the molecular weight is 166.61 g/mol.

Q3: What spectroscopic techniques are used to characterize 2-chloromethylbenzimidazole and its derivatives?

A3: Researchers commonly utilize infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), and mass spectrometry (MS) for structural characterization. [, , , , , , , ]

Q4: How does 2-chloromethylbenzimidazole perform as a corrosion inhibitor for mild steel in hydrochloric acid?

A4: Studies using potentiodynamic polarization curves and electrochemical impedance spectroscopy (EIS) demonstrate that 2-chloromethylbenzimidazole exhibits corrosion inhibition properties for mild steel in hydrochloric acid solutions. [, ]

Q5: Does the addition of potassium iodide enhance the corrosion inhibition efficiency of 2-chloromethylbenzimidazole?

A5: Yes, combining potassium iodide with 2-chloromethylbenzimidazole demonstrates a synergistic effect, significantly improving the inhibition efficiency for mild steel in hydrochloric acid. []

Q6: Can 2-chloromethylbenzimidazole be used in the synthesis of biologically active compounds?

A6: Yes, 2-chloromethylbenzimidazole serves as a building block in synthesizing various heterocyclic compounds with potential biological activities, including:

  • 2-amino-3-cyano-4H-chromenes/pyrans: Synthesized using binuclear dioxidomolybdenum(VI) complexes incorporating 2-chloromethylbenzimidazole. []
  • 2,4,5-Trisubstituted-1H-imidazoles: Synthesized using polymer-supported oxidovanadium(IV) complexes containing 2-chloromethylbenzimidazole derivatives. []
  • 3,5-Bis (Arylidene)-4-Piperidones: Synthesized via a domino reaction catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acetate [DBUH][OAc], with 2-chloromethylbenzimidazole as a reactant, showing antitubercular potential. []

Q7: Does the presence of an imino-hydrogen in 2-chloromethylbenzimidazole affect its reactivity in the Horner reaction?

A7: Yes, the imino-hydrogen of the imidazole ring appears to hinder the Horner reaction with 2-chloromethylbenzimidazole, as evidenced by the successful reaction of its N-ethyl derivative. []

Q8: How is density functional theory (DFT) used to study 2-chloromethylbenzimidazole and its derivatives?

A8: DFT calculations, particularly using the B3LYP/6-31G (d, p) basis set, provide insights into the structural properties and electronic characteristics of 2-chloromethylbenzimidazole and its derivatives, aiding in understanding their reactivity and potential applications. [, ]

Q9: Have quantitative structure-property relationship (QSAR) models been developed for 2-chloromethylbenzimidazole derivatives?

A9: Yes, QSAR models based on quantum chemical descriptors have been developed to predict the corrosion inhibition efficiency of nitrogen-containing heterocyclic compounds, including 2-chloromethylbenzimidazole. []

Q10: How does the introduction of a nitro group affect the anthelmintic activity of 2-chloromethylbenzimidazole derivatives?

A10: Studies on the anthelmintic activity of 2-chloromethylbenzimidazole derivatives against Haemonchus contortus showed that incorporating a nitro group significantly enhances their activity. []

Q11: Does alkyl chain length at the 1-position of benzimidazole influence the enantioselectivity of asymmetric phase-transfer reactions catalyzed by cinchona alkaloid-derived quaternary ammonium salts?

A11: Research on chiral phase-transfer catalysts derived from cinchona alkaloids and 2-chloromethylbenzimidazole suggests that longer alkyl chains at the 1-position of the benzimidazole moiety can lead to higher enantioselectivities in asymmetric alkylations. [, ]

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